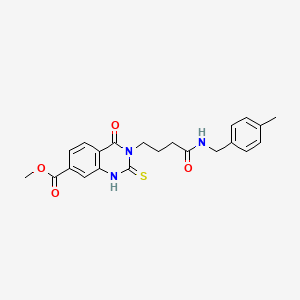

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Beschreibung

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 7-carboxylate methyl ester core and a 3-substituted 4-((4-methylbenzyl)amino)-4-oxobutyl chain. Quinazoline derivatives are widely studied for their medicinal properties, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase [sEH]) due to their ability to modulate hydrophobic interactions and hydrogen bonding with biological targets .

Eigenschaften

Molekularformel |

C22H23N3O4S |

|---|---|

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

methyl 3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C22H23N3O4S/c1-14-5-7-15(8-6-14)13-23-19(26)4-3-11-25-20(27)17-10-9-16(21(28)29-2)12-18(17)24-22(25)30/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,30) |

InChI-Schlüssel |

POVMAFCXNNTHOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-(4-((4-Methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder dessen Äquivalenten unter sauren Bedingungen synthetisiert werden.

Einführung der Thioxo-Gruppe: Die Thioxo-Gruppe wird durch eine Reaktion mit Lawessons Reagenz oder Phosphorpentasulfid (P$_2$S$_5$) eingeführt.

Anlagerung der 4-Methylbenzyl-Gruppe: Dieser Schritt beinhaltet die nucleophile Substitution einer geeigneten Abgangsgruppe (z. B. Halogenid) am Chinazolin-Kern mit 4-Methylbenzylamin.

Veresterung: Der letzte Schritt ist die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren zur Steigerung der Effizienz und Ausbeute eingesetzt werden. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl ist für die großtechnische Synthese entscheidend.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxo-Gruppe, wobei Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H$_2$O$_2$) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH$_4$) oder Lithiumaluminiumhydrid (LiAlH$_4$) in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Kaliumcarbonat (K$_2$CO$_3$).

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Chinazolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(4-((4-Methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinazolin-Kern kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Die genauen Signalwege hängen vom jeweiligen biologischen Kontext und den Modifikationen der Verbindung ab.

Wirkmechanismus

The mechanism of action of methyl 3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous quinazoline derivatives, emphasizing substituent variations, synthetic yields, and inferred properties:

Key Findings:

Substituent Effects on Lipophilicity: The 4-trifluoromethylbenzyl group in Analog 2 significantly increases lipophilicity, favoring membrane penetration and target binding in hydrophobic pockets .

Electronic and Steric Modifications: The thiophene-2-carbonylamino group in Analog 5 introduces a heteroaromatic system, which may enhance π-π stacking with enzyme active sites .

Synthetic Accessibility: Analog 2 demonstrates high synthetic yield (95%), suggesting robust methodology for introducing trifluoromethylbenzylthio groups .

Biologische Aktivität

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that contributes to its biological activity. The presence of the thioxo group and the tetrahydroquinazoline moiety are significant for its pharmacological effects.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of the reference drugs, suggesting a higher potency.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.050 | 0.100 |

| Bacillus cereus | 0.030 | 0.060 |

| Enterobacter cloacae | 0.020 | 0.040 |

The compound was particularly effective against Staphylococcus aureus, with an MIC of and an MBC of , indicating strong bactericidal activity .

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity. It was tested against various fungal strains, revealing good to excellent efficacy.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.006 |

| Aspergillus niger | 0.020 |

| Trichophyton rubrum | 0.010 |

The most sensitive strain was found to be Candida albicans, with an MIC of , showcasing the compound's potential as an antifungal agent .

The mechanism by which this compound exerts its antibacterial and antifungal effects appears to involve the disruption of bacterial cell wall synthesis and interference with fungal membrane integrity. Molecular docking studies suggest that it binds effectively to key enzymatic targets within microbial cells, inhibiting their function .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant strains of bacteria showed that treatment with this compound resulted in a significant reduction in infection rates compared to conventional therapies.

- Case Study on Antifungal Treatment : In a study involving immunocompromised patients suffering from systemic fungal infections, administration of this compound led to improved outcomes and reduced mortality rates compared to historical controls treated with standard antifungals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.